![molecular formula C21H17ClN6O5 B2928452 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1226434-62-3](/img/structure/B2928452.png)
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17ClN6O5 and its molecular weight is 468.85. The purity is usually 95%.
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Scientific Research Applications
The compound you’re interested in, known by the complex names “1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” and “1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione”, is a structurally complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on unique applications in different fields:
Antibacterial and Antifungal Applications
Compounds with the triazole moiety have been reported to exhibit significant antibacterial and antifungal activities. The presence of the 1,2,4-oxadiazol group could potentially enhance these properties, making this compound a candidate for developing new antimicrobial agents .
Antiparasitic Activity
The structural complexity of this compound, particularly the presence of the oxadiazol and triazole rings, suggests potential use in antiparasitic drug development. These heterocyclic compounds are often explored for their ability to inhibit parasitic enzymes or disrupt parasite metabolism .
Anti-inflammatory Properties
Triazole derivatives are known to possess anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, possibly by inhibiting inflammatory cytokines or through other mechanisms related to its molecular structure .
Antidepressant Effects
The combination of oxadiazol and triazole structures has been associated with antidepressant effects in other compounds. This suggests that the compound could be researched for potential use in treating depression or related mood disorders .
Anticonvulsant Potential
Given the historical use of triazole derivatives as anticonvulsants, this compound might be explored for its potential to prevent or reduce the frequency of seizures, possibly by modulating neurotransmitter release or ion channel activity .
Antioxidant Activity
Oxadiazol derivatives have shown antioxidant properties, which could make this compound useful in scientific research aimed at combating oxidative stress and related cellular damage .
Antitumor and Anticancer Research
Triazole compounds have demonstrated cytotoxic activity against various cancer cell lines. This compound could be part of oncological research, aiming to discover new chemotherapeutic agents or to understand the mechanisms of tumor suppression .
Neuroprotective Research
The compound’s potential anti-neurotoxic effects could be valuable in neuroprotective research, particularly in studies related to neurodegenerative diseases or acute neural injuries .
properties
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O5/c1-31-14-8-7-11(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)12-5-3-4-6-13(12)22/h3-9,17-18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRHKWCBFXBGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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